molecular formula C14H22O2 B1606128 4-Octylpyrocatechol CAS No. 7580-46-3

4-Octylpyrocatechol

Cat. No. B1606128
CAS RN: 7580-46-3
M. Wt: 222.32 g/mol
InChI Key: JHMFYGCCBMZPFM-UHFFFAOYSA-N
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Description

4-Octylpyrocatechol, also known as 4-octylbenzene-1,2-diol, is a chemical compound with the molecular formula C14H22O2 . It is registered under the European Chemicals Agency (ECHA) and has a CAS number of 7580-46-3 .


Synthesis Analysis

The synthesis of 4-Octylpyrocatechol can be achieved from Benzene, 1,2-dimethoxy-4-octyl . The exact synthetic routes are not detailed in the search results.


Molecular Structure Analysis

The molecular structure of 4-Octylpyrocatechol is represented by the formula C14H22O2 . The molecular weight of this compound is 222.32 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Octylpyrocatechol include its molecular formula, C14H22O2, and its molecular weight, 222.32 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not detailed in the search results .

Scientific Research Applications

Environmental Degradation and Water Treatment

4-Octylpyrocatechol, or 4-tert-octylcatechol, is a significant byproduct in the environmental degradation of certain pollutants. For instance, it has been identified as a degradation product of 4-tert-octylphenol, an organic pollutant, under UV irradiation and in the presence of hydrogen peroxide. This transformation is essential in water treatment processes, as it helps in the breakdown of harmful substances into less toxic components (Mazellier & Leverd, 2003).

Chemical Synthesis and Industrial Applications

4-Octylpyrocatechol plays a role in the synthesis of various compounds. For instance, its derivatives have been used in the one-step synthesis of 4-octyl itaconate, a novel antiviral and immunoregulatory molecule, indicating its potential in pharmaceutical applications (Liu et al., 2021). Additionally, it is involved in the chemo- and regioselective acylation of monosaccharides, a process significant in organic chemistry and potentially useful in various industrial processes (Kawabata et al., 2007).

Environmental Monitoring and Analytical Chemistry

4-Octylpyrocatechol is used as a marker in environmental monitoring. For instance, its detection methods are developed for assessing the presence of environmental hazards at nanomolar levels. This is crucial for environmental health and safety, as it helps in tracking pollution and ensuring compliance with environmental regulations (Wan et al., 2013).

Biological Interactions and Potential Health Impacts

The interaction of 4-Octylpyrocatechol with biological systems is also an area of interest. Studies have investigated how it binds to DNA, providing insights into its potential toxicological effects and interactions with living organisms. Such research is fundamental for understanding the health impacts of environmental contaminants and for developing safety guidelines (Li et al., 2020).

Future Directions

The future directions of 4-Octylpyrocatechol are not detailed in the search results .

Relevant Papers The relevant papers retrieved include a study on the neuroprotective propensity of 4-Allylpyrocatechol derivatives against Oxaliplatin induced peripheral neuropathy , and a study on the contrasting roles of phenol and pyrocatechol on the degradation of 4-chlorophenol in a photocatalytic–biological reactor . Another paper discusses the modulation of Dipeptidyl Peptidase-4 and Long-Chain Acyl-CoA Synthetase 4 to promote lipid peroxidation and regulate ferroptosis in pancreatic cancer .

Mechanism of Action

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This could be a potential mode of action for 4-Octylbenzene-1,2-diol, but specific interactions with its targets would need to be studied further.

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . The downstream effects of these reactions depend on the specific targets and the cellular context.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion would need to be determined through further pharmacokinetic studies .

properties

IUPAC Name

4-octylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMFYGCCBMZPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226715
Record name 4-Octylpyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylpyrocatechol

CAS RN

7580-46-3
Record name 4-Octyl-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7580-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octylpyrocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octylpyrocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-octylpyrocatechol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.621
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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